molecular formula C8H8FNO2 B1176896 Rad15 protein CAS No. 147954-41-4

Rad15 protein

Cat. No.: B1176896
CAS No.: 147954-41-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Identification of Rad15 Protein as a DNA Helicase Homolog

The historical context of this compound research is intertwined with the study of radiation-sensitive mutants in model organisms like yeast. Early work focused on identifying genes responsible for repairing DNA damage induced by agents such as ultraviolet (UV) radiation. The Saccharomyces cerevisiae (budding yeast) RAD3 gene was identified as encoding an ATP-dependent 5'-3' DNA helicase involved in excision repair of UV damage. oup.comnih.govnih.gov

Through techniques like hybridization, the Schizosaccharomyces pombe rad15 gene was isolated based on its homology to the S. cerevisiae RAD3 gene. oup.comnih.govnih.gov Further cloning of the rad15 gene by complementation of the radiation-sensitive phenotype of rad15 mutants confirmed its role in DNA repair. oup.comnih.govnih.gov DNA sequence analysis revealed an open reading frame encoding a protein of 772 amino acids. oup.comnih.govnih.gov The predicted this compound showed significant sequence identity to S. cerevisiae RAD3 (65% identity) and the human homolog ERCC2 (55% identity), particularly in conserved regions characteristic of DNA helicases. oup.comnih.govnih.govwikipedia.org This strong homology firmly established this compound as a member of the DNA helicase superfamily.

The identification of Rad15 as a homolog to RAD3 and ERCC2 highlighted the evolutionary conservation of DNA repair pathways across eukaryotes, positioning S. pombe as a valuable model system for studying these processes. oup.comnih.gov

Significance of this compound in Eukaryotic Genome Maintenance and Cellular Processes

This compound plays a critical role in maintaining eukaryotic genome integrity, primarily through its involvement in DNA repair pathways. It functions as an ATP-dependent 5'-3' DNA helicase, an activity essential for unwinding DNA duplexes. uniprot.orguniprot.org This helicase activity is crucial in nucleotide excision repair (NER), a major pathway for removing damaged DNA, such as that caused by UV radiation. oup.comnih.govnih.govuniprot.org S. pombe rad15 mutants exhibit high sensitivity to UV radiation, consistent with a defect in excision repair. oup.comnih.govnih.gov

Beyond its direct role in DNA repair, this compound is also recognized as a component of the general transcription and DNA repair factor IIH (TFIIH) complex in S. pombe. uniprot.orgpombase.orgpombase.org The TFIIH complex is a multi-functional entity involved in both transcription initiation by RNA polymerase II and NER. uniprot.org This dual association suggests that Rad15's function extends to coupling transcription with DNA repair, a mechanism known as transcription-coupled nucleotide excision repair (TC-NER). In NER, TFIIH, including Rad15, is involved in opening the DNA around the damaged site to facilitate the excision of the damaged segment and subsequent DNA synthesis. uniprot.org

Furthermore, gene deletion experiments in S. pombe have indicated that the rad15 gene is essential for cell viability. oup.comnih.govnih.govwikipedia.org This essential nature suggests that this compound's role is not confined solely to DNA repair but also encompasses functions vital for cell proliferation. oup.comnih.govnih.govwikipedia.org This broader significance is likely linked to its role within the TFIIH complex and its involvement in fundamental processes like DNA replication or transcription. uniprot.orguniprot.org

Key Homologs of this compound:

OrganismProtein NameIdentity to S. pombe Rad15Primary Role(s)
Saccharomyces cerevisiaeRAD365%Excision Repair, Essential Function
Homo sapiensERCC2 (XPD)55%NER, Transcription (part of TFIIH)

Note: Percent identity is approximate and based on initial cloning studies. oup.comnih.govnih.govwikipedia.org

Properties

CAS No.

147954-41-4

Molecular Formula

C8H8FNO2

Synonyms

Rad15 protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Rad15 Protein

Gene Encoding Rad15 Protein: Structure and Transcriptional Features

The this compound in Schizosaccharomyces pombe is encoded by the rad15 gene, also known by the systematic identifier SPAC1D4.12 in the PomBase database pombase.org. This gene is classified as a protein-coding gene pombase.org. Studies involving DNA sequence analysis have determined that the S. pombe rad15 gene contains an open reading frame (ORF) that translates into a protein of 772 amino acids oup.comnih.govpnas.org. Northern blot analysis has detected a transcript size of 2.6 kb, which is consistent with the size expected for an ORF encoding a protein of this length oup.comnih.govnih.gov.

Analysis of the S. pombe rad15 gene sequence, including comparison to its S. cerevisiae homologue RAD3, has indicated the absence of introns oup.com. The rad15 gene is considered essential for the viability of S. pombe cells, suggesting that its function extends beyond solely DNA repair to encompass roles critical for cell proliferation oup.comnih.govnih.gov. The human homologue, ERCC2 (XPD), is similarly an essential component of the TFIIH complex and plays vital roles in both transcription and DNA repair pathways uniprot.orguniprot.org.

Primary Sequence Analysis and Identification of Conserved Helicase Domains and Motifs within this compound

Primary sequence analysis of the S. pombe this compound reveals a polypeptide chain of 772 amino acids oup.comnih.govpnas.org. Comparative analysis with its well-studied homologues, S. cerevisiae RAD3 and human ERCC2 (XPD), demonstrates a notable degree of sequence conservation. The predicted this compound shares 65% amino acid identity with S. cerevisiae RAD3 and 55% identity with human ERCC2 oup.comnih.govpnas.orgnih.gov.

A key feature of the this compound sequence is the presence of conserved helicase domains and motifs. Rad15 contains the seven conserved helicase domains that are characteristic of this class of enzymes, as originally described for proteins like S. cerevisiae RAD3 oup.comnih.gov. These domains are particularly well-conserved among Rad15, RAD3, and ERCC2, exhibiting 60-85% identity within these regions oup.comnih.govpnas.org.

These conserved helicase domains are critical for the protein's function, being involved in essential activities such as ATP binding and hydrolysis, nucleic acid binding, and the unwinding of nucleic acid duplexes researchgate.net. One particularly important conserved motif is the NTP-binding motif, which has the consensus sequence GXGKT. In S. pombe Rad15, this motif is located at amino acids 45-49 and is highly conserved across its homologues oup.com. This GXGKS/T motif is commonly found in ATP-binding proteins and ATP-dependent DNA helicases pnas.org. Mutations within this motif, such as the Gly-47 to Arg substitution observed in human XPD, are known to severely impair or abolish the protein's ATPase and DNA helicase activities pnas.org. Rad15 belongs to the DEAD/H-box family of helicases, specifically within the DEAH* subgroup, which is characterized by DNA helicase activity researchgate.netresearchgate.net. Helicases in this family typically possess a core region containing nine conserved sequence motifs (Q, I, Ia, Ib, II, III, IV, V, and VI) researchgate.net.

The sequence identity percentages between S. pombe Rad15 and its homologues are summarized in the table below:

Protein HomologueOrganismAmino Acid Identity (%)
RAD3Saccharomyces cerevisiae65
ERCC2 (XPD)Homo sapiens55

Note: Identity is particularly high (60-85%) within conserved helicase domains. oup.comnih.govpnas.org

Structural Organization and Subdomain Relationships within this compound

The this compound functions within the context of the TFIIH complex, a large multiprotein assembly pombase.orguniprot.org. The structural organization of Rad15 is intrinsically linked to its role as a subunit within this complex, which is essential for both NER and RNA polymerase II-mediated transcription uniprot.orguniprot.org. As an ATP-dependent DNA helicase, Rad15's primary function within TFIIH during NER is to unwind the DNA duplex around the site of damage, a process that necessitates its helicase activity uniprot.orguniprot.org.

Studies on the human TFIIH complex, which contains the Rad15 homologue ERCC2 (XPD), have provided insights into the quaternary structure. The human TFIIH complex has been described as having a ring-like structure from which a large protein domain protrudes. Within the core ring structure, the XPD helicase (homologous to Rad15) is located adjacent to the XPB helicase, flanked by the p44 subunit researchgate.net. This spatial arrangement within the complex is crucial for coordinating the helicase activity of Rad15/XPD with the other functions of TFIIH during DNA repair and transcription. The structural organization of TFIIH in both yeast and humans indicates a separation into distinct functional modules, with Rad15/XPD being associated with the core TFIIH component researchgate.net.

The conserved helicase domains themselves represent subdomains responsible for specific aspects of helicase function, such as ATP binding, hydrolysis, and interaction with DNA. The precise structural relationships and dynamic interactions between these subdomains within the full-length this compound and in the context of the TFIIH complex are areas of ongoing research.

Biosynthesis, Cellular Localization, and Protein Complex Integration of Rad15 Protein

Mechanisms of Rad15 Protein Expression and Regulation

The rad15 gene in Schizosaccharomyces pombe encodes the this compound. DNA sequence analysis of the rad15 gene indicates an open reading frame of 772 amino acids. nih.govoup.com This corresponds to a transcript size of approximately 2.6 kb, as detected by Northern analysis. nih.govoup.com

The expression of Rad15 is critical for cell viability. Gene deletion experiments have demonstrated that, similar to its Saccharomyces cerevisiae homolog RAD3, the S. pombe rad15 gene is essential for viability. nih.govoup.comnih.gov This essentiality suggests that the protein product has a fundamental role in cell proliferation beyond its function solely in DNA repair. nih.govoup.comnih.gov The necessity of Rad15 for basic cellular functions implies a level of regulation to ensure its presence and activity are maintained for both routine cellular processes and responses to DNA damage.

Detailed research findings on the specific regulatory mechanisms governing rad15 gene expression, such as transcription factors or signaling pathways, are areas of ongoing study. However, its essential nature highlights that its expression is tightly controlled to support vital cellular functions.

Intracellular Targeting and Subcellular Distribution of this compound

The this compound is found in several key cellular locations, reflecting its diverse roles in nuclear processes. Its subcellular distribution includes the cytosol and, importantly, the nucleus. uniprot.org Within the nucleus, Rad15 is specifically associated with complexes involved in DNA repair and transcription. uniprot.org

Rad15 is a component of the nucleotide-excision repair factor 3 complex. uniprot.org Furthermore, its primary functional location is within the Transcription Factor IIH (TFIIH) complex, where it is found in both the core TFIIH complex and the holo TFIIH complex. uniprot.org This localization within the nucleus and its association with these complexes are critical for its participation in DNA unwinding during nucleotide excision repair and its role in the initiation of RNA transcription by RNA polymerase II. uniprot.org

This compound as a Component of Multi-Protein Complexes: Focus on Transcription Factor IIH (TFIIH) Core Complex

The this compound is an integral subunit of the general transcription and DNA repair factor IIH (TFIIH) complex. uniprot.orggenscript.comwikipedia.org TFIIH is a multi-subunit complex with dual functions in nucleotide excision repair (NER) and basal transcription by RNA polymerase II. uniprot.orgpnas.orgwikipedia.orgmedlineplus.gov

Rad15 functions as an ATP-dependent 5'-3' DNA helicase within the TFIIH complex. uniprot.orgwikipedia.org In the context of NER, TFIIH, with the help of its helicase subunits like Rad15, is responsible for unwinding the DNA duplex around the site of damage, creating an open structure that allows for the excision of the damaged oligonucleotide and subsequent repair synthesis. uniprot.orgwikipedia.orgmedlineplus.gov In transcription initiation, Rad15, along with another TFIIH helicase subunit (XPB/Ptr8 in S. pombe), helps to unwind promoter DNA, facilitating the formation of the transcription bubble. wikipedia.org

The TFIIH complex in Schizosaccharomyces pombe is composed of multiple subunits. The core TFIIH complex, in which Rad15 resides, consists of seven subunits: XPB/Ptr8, XPD/Rad15, Ssl1, Tfb1, Tfb2, Tfb4, and Tfb5. uniprot.org The core complex associates with a three-subunit CTD-kinase module, TFIIK (composed of Mcs2/cyclin H, Mcs6/Cdk7, and Pmh1/Tfb3), to form the ten-subunit holoenzyme (holo-TFIIH), which is active in transcription. uniprot.org Rad15 is reported to act by forming a bridge between TFIIK and the core-TFIIH complex. uniprot.org

The essential nature of Rad15 is linked to its indispensable role within TFIIH, which is absolutely required for all transcription by RNA polymerase II. pnas.org Mutations in the human homolog, XPD (ERCC2), are associated with several genetic disorders, including Xeroderma Pigmentosum and Trichothiodystrophy, highlighting the critical functions of this protein and the TFIIH complex in maintaining genomic integrity and regulating transcription. pnas.orgmedlineplus.govnih.govpnas.orgnih.gov

The composition of the core TFIIH complex in Schizosaccharomyces pombe is summarized in the table below:

Subunit Name (S. pombe)Homolog (Homo sapiens)Function
Ptr8 (XPB)ERCC3 (XPB)DNA helicase, component of TFIIH core
Rad15 (XPD)ERCC2 (XPD)DNA helicase, component of TFIIH core
Ssl1GTF2H2Component of TFIIH core
Tfb1GTF2H1Component of TFIIH core
Tfb2GTF2H3Component of TFIIH core
Tfb4GTF2H4Component of TFIIH core
Tfb5GTF2H5Component of TFIIH core

Enzymatic Activities and Biochemical Characterization of Rad15 Protein

ATP-Dependent DNA Helicase Activity of Rad15 Protein: Directionality and Mechanism

Rad15 functions as an ATP-dependent DNA helicase, an enzymatic activity essential for unwinding the DNA double helix. uniprot.orgpombase.org This unwinding process is a prerequisite for the nucleotide excision repair (NER) pathway, where Rad15 helps to open the DNA structure around a lesion, allowing for the removal of the damaged segment. uniprot.org

Directionality: The helicase activity of Rad15 exhibits a specific polarity, translocating along a single strand of DNA in the 5' to 3' direction . uniprot.org This directional movement is powered by the energy derived from ATP hydrolysis. The 5'-3' directionality is a conserved feature among XPD family helicases and is critical for its function within the TFIIH complex during the damage verification step of NER.

Mechanism: The enzymatic cycle of Rad15 involves several key steps:

Binding to DNA: Rad15, as part of the TFIIH complex, is recruited to the site of DNA damage. Its helicase activity is specifically required for the opening of the DNA duplex around the lesion.

ATP Binding: The binding of ATP to the helicase domains of Rad15 induces conformational changes in the protein, which are necessary for its interaction with the DNA substrate and for subsequent unwinding. The protein contains conserved helicase domains that are characteristic of this family of enzymes. pombase.org

ATP Hydrolysis: The hydrolysis of ATP to ADP and inorganic phosphate provides the energy for the mechanical translocation of Rad15 along the DNA strand. This movement actively separates the two DNA strands. While the helicase activity powered by ATP hydrolysis is crucial for DNA repair, it has been shown that this enzymatic function is not essential for the viability of the yeast cell, suggesting Rad15 also serves a structural role within the TFIIH complex that is independent of its helicase activity.

Translocation and Unwinding: By coupling ATP hydrolysis to conformational changes, Rad15 moves processively along the DNA strand in a 5' to 3' direction, unwinding the duplex as it proceeds.

The helicase function of Rad15 is tightly regulated within the TFIIH complex. Other subunits of TFIIH are known to modulate its activity, ensuring that DNA unwinding occurs only at the appropriate time and place, such as at a site of DNA damage.

Substrate Specificity and Binding Properties of this compound

The function of Rad15 as a DNA helicase is dictated by its specific binding preferences for certain types of nucleic acid structures and its interaction with nucleotide cofactors.

Substrate Specificity: Rad15, like its homologs, is thought to require a single-stranded DNA (ssDNA) region to initiate unwinding. It preferentially acts on DNA substrates that mimic the intermediates of DNA repair, such as forked structures or bubbles with ssDNA tails. The enzyme's 5' to 3' polarity dictates that it will bind to the single-stranded portion and move along it into the duplex region. While detailed studies on the precise substrate requirements for S. pombe Rad15 are limited, research on its human homolog, XPD, provides insights into its likely preferences.

Table 1: Substrate Specificity of Rad15/XPD Helicase Family This table includes data generalized from studies on XPD family helicases, as specific quantitative data for S. pombe Rad15 is not readily available.

Substrate TypeBinding/ActivityDescription
Forked DNA with 5' ssDNA tail Preferred SubstrateThe 5' single-stranded tail serves as the loading site for the helicase to begin unwinding the adjacent duplex region.
Blunt-ended dsDNA No significant activityLacks the necessary single-stranded region for the helicase to load onto the DNA.
Single-stranded DNA (ssDNA) BindsRad15 binds to ssDNA, which is a prerequisite for its helicase function and stimulates its ATPase activity.
DNA with bulky lesions Binds and unwindsAs a key NER helicase, it is specialized to act on DNA structures containing damage such as UV-induced photoproducts.

Binding Properties: The affinity of Rad15 for its DNA substrates is modulated by the presence of ATP. The binding of ATP is generally required for the stable association of the helicase with the DNA. The protein possesses conserved domains that are critical for this interaction. The structural integrity of Rad15, including these DNA binding domains, is essential for its function.

Interactions with Nucleic Acids and Nucleotide Triphosphates

The catalytic activity of Rad15 is fundamentally dependent on its dynamic interactions with both nucleic acids and nucleotide triphosphates, primarily ATP.

Interactions with Nucleic Acids: Rad15 establishes specific contacts with the phosphodiester backbone and the bases of the DNA strand on which it translocates. The protein encircles the DNA strand, with different domains of the helicase making distinct contacts that are essential for the unwinding process. The presence of a 4Fe-4S cluster in a domain of its homolog XPD is known to be vital for helicase activity, suggesting it plays a critical role in DNA interaction or in the structural integrity of the helicase domains.

Interactions with Nucleotide Triphosphates: Rad15 possesses a highly conserved ATP-binding pocket. The binding and subsequent hydrolysis of ATP drive the motor function of the helicase.

ATP Binding: The binding of an ATP molecule within the active site leads to a "closed" conformation of the helicase domains, which is associated with a high affinity for DNA.

ATP Hydrolysis: The cleavage of ATP to ADP and Pi triggers a conformational change that leads to a lower affinity state, facilitating the movement of the enzyme along the DNA lattice. This cycle of ATP binding, hydrolysis, and product release is coupled to the directional translocation and unwinding of the DNA duplex.

While specific kinetic parameters for S. pombe Rad15 are not well-documented in publicly available literature, studies of homologous XPD helicases provide a framework for its likely biochemical properties.

Table 2: General Biochemical Parameters for Rad15/XPD Family Helicases This table presents typical or generalized values based on the characterization of XPD family helicases. Specific values for S. pombe Rad15 may vary.

ParameterTypical Value/PropertySignificance
Helicase Polarity 5' to 3'Defines the direction of translocation on the bound DNA strand.
Energy Source ATPHydrolysis of ATP is the primary energy source for mechanical work.
ssDNA Requirement YesA single-stranded region is typically required for initial loading onto the DNA substrate.
ATPase Activity Stimulated by ssDNAThe presence of its nucleic acid substrate enhances the rate of ATP hydrolysis.

This intricate interplay between Rad15, DNA, and ATP is essential for its function in safeguarding the genome through the nucleotide excision repair pathway.

Role of Rad15 Protein in Dna Repair Pathways

Role of Rad15 Protein in Nucleotide Excision Repair (NER)

The this compound, known in humans as Xeroderma Pigmentosum group D (XPD), is an essential component of the Nucleotide Excision Repair (NER) pathway. wikipedia.orgmdpi.com This pathway is a critical cellular defense mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions, such as those caused by ultraviolet (UV) radiation and certain chemical mutagens. wikipedia.orgresearchgate.net Rad15/XPD is a subunit of the multi-protein complex Transcription Factor IIH (TFIIH), which plays a dual role in both DNA repair and transcription. mdpi.comresearchgate.netuniprot.org In the context of NER, TFIIH is indispensable for verifying the presence of DNA damage and unwinding the DNA around the lesion to allow for its removal. mdpi.comresearchgate.net The NER pathway itself can be divided into two subpathways: global genomic NER (GG-NER), which repairs damage throughout the genome, and transcription-coupled NER (TC-NER), which specifically targets lesions on the transcribed strand of active genes. wikipedia.orgfrontiersin.org Rad15/XPD, as part of TFIIH, functions in both of these subpathways. uniprot.org

This compound Function in Damaged DNA Unwinding During NER

A primary and essential function of the Rad15/XPD protein within the NER process is its activity as an ATP-dependent 5'-3' DNA helicase. uniprot.org This helicase activity is crucial for the unwinding of the DNA double helix around a detected lesion. researchgate.netuniprot.org After the initial recognition of DNA damage by other NER factors like the XPC complex, TFIIH is recruited to the site. mdpi.comatlasgeneticsoncology.org The XPB and XPD subunits of TFIIH then act in concert to open the DNA structure, creating a "bubble" of approximately 25-30 nucleotides. mdpi.comuniprot.orgatlasgeneticsoncology.org The energy required for this unwinding process is derived from ATP hydrolysis, a reaction catalyzed by the helicase domains of both XPB and XPD. uniprot.org Specifically, the helicase activity of Rad15/XPD is indispensable for NER, as it is required for the local DNA opening that allows other repair proteins to access the damaged strand for incision and excision. uniprot.orgfrontiersin.org

Functional Interplay of this compound with Other NER Factors

The function of Rad15/XPD is intricately coordinated with a host of other proteins within the NER pathway. Rad15/XPD does not act in isolation but as an integral subunit of the 10-protein TFIIH complex. researchgate.netuniprot.org The recruitment of TFIIH itself is a critical step, typically initiated by damage recognition complexes. In GG-NER, the XPC-RAD23B complex first identifies the helix distortion and binds to the site, which facilitates the recruitment of TFIIH. frontiersin.orgatlasgeneticsoncology.org

Once TFIIH is in place, the helicase activities of its XPB and Rad15/XPD subunits create the repair bubble. mdpi.com This open structure is then stabilized by Replication Protein A (RPA) and the XPA protein, which also verify the damage. wikipedia.orgatlasgeneticsoncology.org The formation of this stable pre-incision complex allows for the recruitment of two structure-specific endonucleases: the XPF-ERCC1 complex and the XPG protein. atlasgeneticsoncology.orgresearchopenworld.com These endonucleases are responsible for making incisions on the 5' and 3' sides of the lesion, respectively, allowing the damaged oligonucleotide to be removed. atlasgeneticsoncology.org The helicase activity of Rad15/XPD is pivotal not only for creating the substrate for these nucleases but also for damage verification within the TFIIH complex. researchgate.netfrontiersin.org

Interacting FactorRole in NER Pathway
TFIIH Core Complex Forms the structural and functional core for Rad15/XPD; recruited to the damage site. uniprot.org
XPC-RAD23B Recognizes DNA damage in Global Genomic NER (GG-NER) and recruits TFIIH. frontiersin.orgatlasgeneticsoncology.org
XPB (ptr8) A 3'-5' helicase subunit of TFIIH that works with Rad15/XPD to open the DNA helix. uniprot.orgfrontiersin.org
XPA Binds to the unwound DNA bubble, verifies the lesion, and helps position the incision machinery. atlasgeneticsoncology.org
RPA A single-strand binding protein that stabilizes the unwound DNA bubble and protects the undamaged strand. wikipedia.orgatlasgeneticsoncology.org
XPF-ERCC1 An endonuclease complex that makes the 5' incision relative to the DNA lesion. atlasgeneticsoncology.orgresearchopenworld.com
XPG An endonuclease that makes the 3' incision, flanking the DNA lesion. atlasgeneticsoncology.orguniprot.org

Contribution of this compound to General DNA Damage Response

The DNA Damage Response (DDR) is a comprehensive network of cellular pathways that detect, signal, and repair DNA lesions. aging-us.comqiagen.com The contribution of Rad15/XPD to the DDR is primarily through its central role in the NER pathway. researchgate.net NER is the dedicated mechanism for handling bulky adducts that distort the DNA helix, a type of damage that can be caused by environmental factors like UV radiation and chemical carcinogens. wikipedia.orgresearchopenworld.com By participating in the removal of these lesions, Rad15/XPD is a key effector in the cellular response to this specific class of DNA damage. uniprot.org Mutations in the XPD gene can lead to several severe genetic disorders, including Xeroderma Pigmentosum (XP), Cockayne syndrome (CS), and trichothiodystrophy (TTD), underscoring the protein's critical role in protecting against the consequences of DNA damage. researchgate.netnih.gov The cellular hypersensitivity to UV light seen in XP patients is a direct consequence of a dysfunctional NER pathway, highlighting Rad15/XPD's specialized function within the broader DDR. wikipedia.orgnih.gov

This compound's Role in Maintaining Genomic Stability

Genomic stability refers to the cell's ability to preserve the integrity of its genome and prevent the accumulation of mutations. cam.ac.ukcell-stress.com DNA repair pathways are fundamental to this process, and Rad15/XPD's role in NER is a direct contribution to maintaining genomic stability. researchgate.netaging-us.com By efficiently and accurately removing bulky DNA lesions, the NER pathway prevents these lesions from becoming permanent mutations during subsequent rounds of DNA replication or from causing lethal double-strand breaks. cell-stress.com The failure to repair such damage can lead to an increased mutation rate, chromosomal aberrations, and ultimately, an elevated risk of cancer, as seen in individuals with Xeroderma Pigmentosum. wikipedia.orgaging-us.com

Furthermore, as a component of the general transcription factor TFIIH, Rad15/XPD also contributes to genomic stability through its role in transcription initiation. uniprot.orgnih.gov The proper expression of the genome is essential for cellular health, and the dual functionality of TFIIH links the processes of DNA repair and transcription, placing Rad15/XPD at a critical intersection for maintaining the integrity of both the DNA template and its expression. uniprot.orgfrontiersin.org Therefore, Rad15/XPD acts as a guardian of the genome by ensuring the timely repair of a major class of DNA damage and participating in the foundational process of transcription. researchgate.net

Rad15 Protein in Transcriptional Regulation

Rad15 Protein as an Essential Subunit of Transcription Factor IIH (TFIIH)

The this compound, also known as XPD in humans and Rad3 in Saccharomyces cerevisiae, is an indispensable component of the general transcription factor IIH (TFIIH). uniprot.orgmdpi.commolbiolcell.org TFIIH is a multi-subunit protein complex that plays a pivotal role in both transcription initiation by RNA polymerase II and nucleotide excision repair (NER). mdpi.comresearchgate.net In the context of transcription, TFIIH is one of several general transcription factors required to assemble the pre-initiation complex (PIC) at the promoter region of a gene, which is a prerequisite for transcription to begin. uniprot.orgpombase.org

Rad15 is a core subunit of TFIIH, meaning it is part of the central structure of the complex. uniprot.orguniprot.org The TFIIH core complex, which is active in NER, consists of seven subunits. uniprot.org When this core associates with the three-subunit CTD-kinase module (TFIIK), it forms the ten-subunit holoenzyme (holo-TFIIH) that is active in transcription. uniprot.org Rad15's importance is underscored by the fact that its gene is essential for viability in organisms like Schizosaccharomyces pombe, indicating a crucial role in cellular proliferation beyond just DNA repair. pnas.org

Functionally, Rad15 possesses ATP-dependent 5'-3' DNA helicase activity. uniprot.orgmonarchinitiative.org This enzymatic function is critical for its roles in both transcription and DNA repair. Within the TFIIH complex, Rad15 acts as a bridge, connecting the TFIIK kinase module to the core of TFIIH, thereby ensuring the structural and functional integrity of the holoenzyme during transcription initiation. uniprot.org The essentiality of Rad15 is further highlighted by the fact that while the transcriptional activity of TFIIH can tolerate some amino acid changes in the Rad15/XPD protein, complete loss of its function is lethal. pnas.org

Mechanisms of this compound Action in Transcription Initiation and Promoter Opening

The initiation of transcription is a tightly regulated process that involves the assembly of the PIC at a gene's promoter. A key step in this process is the melting of the double-stranded DNA to expose the template strand, a process known as promoter opening or open complex formation. nih.gov Rad15, through its helicase activity, is directly involved in this crucial step. uniprot.orgcusabio.com

Once the PIC is assembled, TFIIH is required for promoter opening and the subsequent escape of RNA polymerase II from the promoter to begin elongation of the RNA transcript. uniprot.org The ATP-dependent 5'-3' DNA helicase activity of Rad15/XPD is essential for unwinding the DNA duplex at the transcription start site. uniprot.org This action creates a "transcription bubble," allowing RNA polymerase II access to the template strand for RNA synthesis. nih.gov

The process is energy-dependent, with Rad15 coupling the hydrolysis of ATP to the mechanical work of separating the DNA strands. uniprot.orguniprot.org Beyond its direct helicase function, Rad15's position within the TFIIH complex is also critical. As part of the core complex, it works in concert with another helicase subunit, XPB (Rad25 in yeast), to facilitate promoter opening. mdpi.com The coordinated action of these helicases ensures the efficient and localized unwinding of the promoter DNA, a prerequisite for the initiation of transcription.

Interdependence of DNA Repair and Transcription Mediated by this compound

The dual functionality of Rad15 within the TFIIH complex exemplifies the profound link between transcription and DNA repair. molbiolcell.orgeur.nl TFIIH is a molecular machine that participates in both processes, and Rad15 is a key gear in this machinery. mdpi.comresearchgate.net The interdependence is evident as TFIIH is required for both basal transcription and for the nucleotide excision repair (NER) pathway, which removes bulky DNA lesions, such as those caused by UV radiation. researchgate.netpnas.org

In its DNA repair role, the helicase activity of Rad15/XPD is used to unwind the DNA around a lesion, creating a bubble that allows other repair proteins to access and excise the damaged segment. uniprot.orgmdpi.com This mechanism is remarkably similar to its role in promoter opening during transcription. The discovery that the same protein complex is involved in both processes led to the concept of transcription-coupled repair, a sub-pathway of NER that preferentially repairs damage in the transcribed strand of active genes.

Mutations in the gene encoding Rad15/XPD can have different consequences, further illustrating the intricate connection between its dual roles. Depending on the specific mutation, the effect can be a deficiency in DNA repair, a defect in transcription, or both. pnas.org This leads to a spectrum of human genetic disorders, including xeroderma pigmentosum (XP), which is characterized by extreme sensitivity to sunlight and a high predisposition to skin cancer due to deficient NER, and trichothiodystrophy (TTD), which is primarily thought to result from defects in the transcriptional function of TFIIH. researchgate.netelifesciences.org The fact that different mutations in a single protein can lead to distinct clinical outcomes underscores the critical and intertwined nature of its functions in maintaining both the integrity of the genome and the fidelity of its expression.

The study of proteins like Rad51, which is involved in homologous recombination repair, also sheds light on the broader connections between DNA repair pathways and cellular processes, including transcription and immunity. nih.govnih.govembopress.orguniprot.org While distinct from Rad15, the regulatory networks governing these DNA repair proteins often intersect, highlighting a complex web of interactions that ensure genomic stability.

Regulation of Rad15 Protein Function and Stability

Post-Translational Modifications Affecting Rad15 Protein Activity and Localization

Post-translational modifications (PTMs) are crucial regulatory mechanisms that can alter a protein's activity, localization, stability, and interactions with other molecules. Phosphorylation and ubiquitination are two prominent PTMs known to regulate a wide array of cellular processes, including those involving DNA repair proteins and components of the transcription machinery. pombase.orgbiorxiv.orgrcsb.org

Protein-Protein Interactions Modulating this compound Function

This compound functions as a core subunit within the TFIIH complex, a multi-functional entity involved in both transcription initiation and nucleotide excision repair. wikipedia.orgmedlineplus.govuniprot.orggenecards.org Its interactions with other subunits are fundamental to the assembly and function of TFIIH, thereby modulating Rad15's own activity.

Rad15 (XPD) is a component of the 7-subunit TFIIH core complex, which includes XPB/ERCC3, GTF2H1, GTF2H2, GTF2H3, GTF2H4, and GTF2H5. genecards.org This core complex associates with the 3-subunit CDK-activating kinase (CAK) module, composed of CCNH/cyclin H, CDK7, and MNAT1, to form the 10-subunit holoenzyme (holo-TFIIH) active in transcription. genecards.org

A notable interaction is between human XPD/ERCC2 and GTF2H2 (p44), which has been shown to stimulate the 5'-3' helicase activity of XPD. medlineplus.govgenecards.org This interaction is critical for the DNA unwinding function of TFIIH during both transcription initiation and NER. medlineplus.govuniprot.org XPD/ERCC2 also acts as a bridge connecting the TFIIK (CAK) module to the core TFIIH complex, highlighting its central position within the holoenzyme. wikipedia.orgjensenlab.orguniprot.orggenecards.org

The dynamic assembly and disassembly of the TFIIH complex, mediated by these protein-protein interactions, are tightly regulated processes that control the access and activity of Rad15/XPD at sites of transcription and DNA damage.

Key Protein Interactions within the TFIIH Complex (Human Homolog ERCC2/XPD):

Interacting ProteinTFIIH ModuleEffect on Rad15/XPD FunctionSource
XPB/ERCC3Core TFIIHCore subunit interaction genecards.org
GTF2H2 (p44)Core TFIIHStimulates 5'-3' helicase activity medlineplus.govgenecards.org
GTF2H1, GTF2H3, GTF2H4, GTF2H5Core TFIIHCore subunit interactions genecards.org
CCNH/cyclin HCAK ModuleComponent of holo-TFIIH, linked via XPD bridge wikipedia.orggenecards.org
CDK7CAK ModuleComponent of holo-TFIIH, linked via XPD bridge wikipedia.orggenecards.org
MNAT1CAK ModuleComponent of holo-TFIIH, linked via XPD bridge genecards.org

Cellular Checkpoint Regulation Influencing this compound

Cellular checkpoints are surveillance mechanisms that monitor the integrity of the genome and the progression of the cell cycle, halting or slowing down the cycle in response to detected damage or abnormalities. molbiolcell.orgoup.com this compound, being involved in DNA repair and transcription, is subject to regulation by these checkpoint pathways.

In Schizosaccharomyces pombe, checkpoint pathways monitor DNA status and induce cell cycle arrest in response to DNA damage or replication blocks. molbiolcell.orgoup.com The "checkpoint Rad" genes, which include Rad3 (the S. cerevisiae homolog of Rad15/XPD), are essential for these DNA damage checkpoint controls. oup.com This indicates a role for Rad15/XPD and its homologs in the signaling cascades that govern checkpoint activation.

Genetic Analysis and Cellular Phenotypes Associated with Rad15 Perturbations

Consequences of Rad15 Gene Deletion or Mutation on Cellular Viability

Genetic analyses, including gene deletion experiments in Schizosaccharomyces pombe, have demonstrated that the rad15 gene is essential for cellular viability oup.comnih.govnih.govresearchgate.netpnas.org. This essentiality underscores a function for the Rad15 protein that extends beyond its well-established role in DNA repair. The protein's involvement in fundamental processes required for cell survival means that complete absence of functional Rad15 is lethal to the cell oup.comnih.govnih.gov.

Research involving homologous mutations in the human XPD gene (the human homologue of rad15), when introduced into S. pombe with a deleted chromosomal rad15 gene, further supports this finding. Certain mutations in human XPD that are associated with genetic disorders failed to restore viability to the rad15 deletion strain in S. pombe, behaving as null alleles pnas.org. This indicates that specific defects in the helicase activity or other functions of the Rad15/XPD protein are incompatible with cell survival pnas.org.

Impact of Rad15 Deficiency on Radiation Sensitivity (e.g., UV sensitivity)

A hallmark phenotype of rad15 mutants in Schizosaccharomyces pombe is a pronounced sensitivity to ultraviolet (UV) radiation oup.comnih.govnih.gov. This hypersensitivity is consistent with a defect in the nucleotide excision repair (NER) pathway, in which the this compound (as a component of TFIIH) plays a critical role by unwinding DNA around damaged sites oup.comnih.govnih.govuniprot.org.

While highly sensitive to UV light, rad15 mutants show only slight sensitivity to ionizing radiation oup.comnih.govnih.gov. This differential sensitivity profile is characteristic of mutants specifically impaired in NER, which is the primary pathway for repairing UV-induced photoproducts like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts oup.comnih.govnih.govoup.com.

Studies comparing the UV sensitivity of rad15 mutants to other DNA repair or checkpoint mutants in S. pombe have shown varying degrees of sensitivity. For instance, rad15 mutants are significantly less sensitive to UV radiation than certain checkpoint rad mutants, such as rad9 oup.com. However, they are more sensitive than mutants like rad31 oup.com. This places Rad15 within a specific class of genes crucial for the cellular response to UV-induced DNA damage.

In human cells, deficiency in DNA polymerase eta (Pol η), encoded by the POLH gene (also known as XPV or RAD30A), also leads to profound UV sensitivity, causing the disorder xeroderma pigmentosum variant (XP-V) nih.govwikigenes.orgwikipedia.orgmedlineplus.gov. While distinct from the helicase function of Rad15/XPD, Pol η is a translesion synthesis polymerase that accurately bypasses UV-induced DNA lesions, highlighting another crucial protein involved in tolerance to UV damage nih.govwikipedia.orgmedlineplus.gov.

This compound's Essential Role in Cell Proliferation and Cell Cycle Progression

The essential nature of the Schizosaccharomyces pomberad15 gene for cellular viability strongly implies a fundamental role in cell proliferation that extends beyond its function in DNA repair oup.comnih.govnih.gov. As a homologue of human ERCC2/XPD, Rad15 is a subunit of the general transcription factor IIH (TFIIH) uniprot.org. TFIIH is indispensable for the initiation of transcription by RNA polymerase II, a process vital for the expression of most genes and thus critical for cell growth and division uniprot.org.

The requirement for Rad15 in transcription initiation provides a compelling explanation for its essential role in cell proliferation oup.comnih.govnih.gov. While specific data detailing cell cycle arrest points solely due to rad15 mutations were not extensively highlighted in the search results (unlike some checkpoint mutants researchgate.net), the protein's involvement in the core transcriptional machinery means its absence or severe dysfunction would inevitably halt the cell cycle due to a failure to synthesize essential proteins required for growth and division. The essential function for cell proliferation is considered distinct from its role in DNA repair oup.comnih.govnih.gov.

Furthermore, the human homologue XPD, as part of TFIIH, is involved in coupling transcription with nucleotide excision repair (Transcription-Coupled Repair - TCR), linking these two fundamental processes uniprot.org. While the primary function of Rad15/XPD in cell proliferation is linked to transcription, its role in repairing transcription-blocking lesions also indirectly supports continued cell cycle progression.

The interplay between DNA repair proteins and cell cycle control is well-established, with DNA damage checkpoints ensuring that the cell cycle is arrested to allow time for repair oup.comresearchgate.net. While Rad15 is primarily a repair protein (a helicase in NER and a component of the transcription machinery), its essentiality and role in proliferation place it at a critical juncture linking genome maintenance and cell cycle progression.

Summary of Rad15 Perturbation Phenotypes in Schizosaccharomyces pombe

Perturbation TypeCellular ViabilityUV SensitivitySensitivity to Ionizing RadiationRole in Cell Proliferation
Gene Deletion/MutationLethal oup.comnih.govnih.govresearchgate.netpnas.orgHigh oup.comnih.govnih.govSlight oup.comnih.govnih.govEssential Role oup.comnih.govnih.gov

Note: This table primarily reflects findings concerning the Schizosaccharomyces pombe this compound.

Evolutionary Conservation and Divergence of Rad15 Protein Homologs

Phylogenetic Analysis of Rad15/XPD Homologs Across Eukaryotic Domains

Phylogenetic analysis of Rad15/XPD homologs reveals their widespread presence and evolutionary relationships across the eukaryotic tree of life. The XPD helicase family, classified under superfamily 2 DNA helicases, includes members found in all three domains of life: Archaea, Bacteria, and Eukaryotes. The founding member, XPD, is conserved in archaea and eukaryotes, while the closest homolog in bacteria is the DinG helicase. nih.gov

Studies have highlighted the high degree of conservation of the XPD gene in eukaryotes. For instance, the human XPD protein shares approximately 55% amino acid identity with the Rad15 protein of S. pombe. aacrjournals.orgpnas.orgnih.gov Similarly, the Saccharomyces cerevisiae homolog, Rad3, also shows around 50% amino acid identity with human XPD. pnas.org The Drosophila melanogaster XPD homolog shares a global identity of 73% with human XPD, and 52% and 51% identity with Saccharomyces cerevisiae Rad3 and Schizosaccharomyces pombe Rad15, respectively. molbiolcell.org This high level of identity, particularly in core functional domains, underscores the evolutionary pressure to maintain the essential activities of these proteins. molbiolcell.org

The conservation is particularly striking in regions identified as being conserved in a group of DNA helicases, including the perfectly conserved DEAH helicase motif. nih.govoup.com This suggests that the fundamental helicase activity is a core, conserved feature across these homologs.

While XPD is conserved in archaea and eukaryotes, its absence in bacteria (where DinG is the homolog) and the presence of XPD paralogues like FancJ, RTEL, and Chl1 that evolved in eukaryotes, indicate diversification within the family over evolutionary time. nih.gov These paralogues often function in related but distinct DNA recombination and repair pathways. nih.gov

Functional Conservation of this compound Activities Across Species

Rad15/XPD homologs are primarily known for their dual roles in nucleotide excision repair (NER) and transcription initiation. This functional duality appears to be largely conserved across eukaryotes.

In NER, Rad15/XPD acts as an ATP-dependent 5'-3' DNA helicase, playing a crucial role in unwinding the DNA duplex around the site of damage to allow for the excision of the damaged oligonucleotide. nih.govnih.govuniprot.org This function is essential for repairing DNA lesions induced by agents like UV radiation. nih.gov Studies in S. pombe have shown that rad15 mutants are highly sensitive to UV radiation, consistent with a defect in excision repair. nih.govpombase.org Similarly, mutations in the human XPD gene lead to disorders like Xeroderma Pigmentosum, characterized by sensitivity to UV light and defective DNA repair. molbiolcell.orgpsu.edu

Beyond its role in NER, Rad15/XPD is also a subunit of the general transcription factor TFIIH, which is essential for RNA polymerase II transcription. uniprot.orgpsu.edu This indicates a conserved role in transcription initiation. The interaction of XPD with other TFIIH subunits, such as p44, is known to stimulate its helicase activity, highlighting the intricate link between its repair and transcription functions. aacrjournals.org

The essential nature of the rad15 gene in S. pombe, similar to the RAD3 gene in Saccharomyces cerevisiae and the XPD gene in humans, suggests that its product has a vital role in cell proliferation beyond just DNA repair, likely related to its transcriptional function. nih.govuniprot.orgpombase.org

Evolutionary Divergence in this compound Structure and Regulatory Mechanisms

Evolutionary divergence is also evident in regulatory mechanisms. While Rad15/XPD is a component of the TFIIH complex in eukaryotes, a direct equivalent of TFIIH does not exist in eubacteria, although they possess homologs of XPD (DinG) and XPB (RadD). elifesciences.org This suggests that while the core helicase function is conserved, its integration into larger protein complexes and its regulation within the cellular context have evolved differently.

Furthermore, studies on regulatory evolution in yeasts have shown that changes impacting either cis-acting DNA sequences or trans-acting factors can alter gene expression. nih.gov While this applies broadly to gene regulation, it suggests that the regulation of Rad15/XPD expression and activity could also be subject to evolutionary divergence through changes in its regulatory elements or interacting transcription factors. The observation that cis- and trans-regulatory divergence can sometimes have opposing effects on gene expression highlights the complexity of regulatory evolution. nih.gov

Mutations in conserved domains can have varying effects on protein function and contribute to phenotypic diversity, as seen with different mutations in human XPD leading to distinct clinical outcomes like XP, TTD, and Cockayne Syndrome. molbiolcell.orgpsu.edu This suggests that even within conserved regions, specific amino acid changes can differentially impact the protein's various functions or its interactions with regulatory partners.

Protein Identity Percentages

Protein 1Protein 2Organism 1Organism 2% Amino Acid IdentitySource
Human XPDRad15Homo sapiensS. pombe55% aacrjournals.orgpnas.orgnih.gov
Human XPDRad3Homo sapiensS. cerevisiae50% pnas.org
Human XPDDmXPDHomo sapiensD. melanogaster73% molbiolcell.org
S. cerevisiae Rad3S. pombe Rad15S. cerevisiaeS. pombe65% nih.gov
D. melanogaster DmXPDS. cerevisiae Rad3D. melanogasterS. cerevisiae52% molbiolcell.org
D. melanogaster DmXPDS. pombe Rad15D. melanogasterS. pombe51% molbiolcell.org

Advanced Methodologies in Rad15 Protein Research

Biochemical Reconstitution Systems for Studying Rad-Mediated Processes in vitro

Biochemical reconstitution systems are invaluable for dissecting the molecular mechanisms of Rad proteins and their associated complexes in a controlled environment outside the cell. These systems allow researchers to purify recombinant proteins and assemble them with defined DNA substrates to observe specific activities, interactions, and complex formation.

For instance, the human 9-1-1 complex, composed of Rad9, Rad1, and Hus1, has been successfully reconstituted by co-expressing the recombinant proteins in heterologous systems, such as insect cells nih.govpnas.org. The reconstituted complex exhibits chromatographic behavior identical to the endogenous complex, confirming proper assembly nih.gov. Studies using differentially tagged proteins within the reconstitution system have revealed the interaction interfaces between the 9-1-1 subunits, demonstrating that each protein has binding sites for the other two partners nih.gov. Specifically, the N terminus of human Rad9 interacts with Rad1, the N terminus of Rad1 interacts with Hus1, and the N terminus of Hus1 interacts with the C terminus of Rad9's predicted PCNA-like region nih.gov.

Reconstitution has also been crucial for studying the loading of the 9-1-1 clamp onto DNA by its specific clamp loader, the Rad17-replication factor C (Rad17-RFC) complex pnas.orgpnas.orgresearchgate.net. These in vitro systems, often utilizing purified Rad17-RFC and 9-1-1 proteins with various DNA substrates (such as those mimicking DNA damage sites with 5'-recessed ends), have demonstrated the ATP-dependent binding of Rad17-RFC to the 9-1-1 complex and the subsequent recruitment of the 9-1-1 ring to DNA pnas.orgpnas.org. Although initial hydrodynamic methods faced challenges in unambiguously demonstrating the loading mechanism, these reconstituted systems have been fundamental in establishing functional similarities between the replication clamp loader/clamp pairs (RFC/PCNA) and the checkpoint clamp loader/clamp pairs (Rad17-RFC/9-1-1) pnas.org.

Furthermore, biochemical reconstitution has been employed to investigate how the 9-1-1 complex, once loaded onto DNA, stimulates the activity of downstream effector proteins involved in DNA repair pathways like long-patch base excision repair (LP-BER) predictomes.orguniprot.org. These studies have shown that the 9-1-1 complex can stimulate the activity of enzymes such as DNA polymerase beta (POLB), Fen1 endonuclease, and DNA ligase I (LIG1) on appropriate DNA substrates in vitro uniprot.org. Similarly, the human 9-1-1 complex has been shown to enhance the cleavage activity of DNA2 and EXO1 nucleases on various DNA substrates in vitro, highlighting its direct role in promoting DNA resection oup.comoup.com.

Table 10.1.1: Key Components in 9-1-1 Complex Reconstitution Systems

ComponentDescriptionRole in Reconstitution System
Rad9Subunit of the 9-1-1 complex (human/yeast)Forms heterotrimeric ring with Rad1 and Hus1
Rad1Subunit of the 9-1-1 complex (human/yeast)Forms heterotrimeric ring with Rad9 and Hus1
Hus1Subunit of the 9-1-1 complex (human/yeast)Forms heterotrimeric ring with Rad9 and Rad1
Rad17-RFCClamp loader for 9-1-1 (human)Loads the 9-1-1 complex onto DNA in an ATP-dependent manner
Rad24-RFCClamp loader for 9-1-1 (S. cerevisiae)Loads the 9-1-1 clamp onto DNA researchgate.netbiorxiv.orgresearchgate.net
Defined DNA SubstratesMimic damaged DNA (e.g., 5'-recessed ends)Provide the platform for clamp loading and activity assays
Effector ProteinsDNA repair enzymes (e.g., POLB, Fen1, LIG1, DNA2, EXO1)Their activity is stimulated by the loaded 9-1-1 complex

High-Resolution Structural Determination Approaches for Rad Protein Complexes (e.g., Cryo-EM, X-ray Crystallography)

High-resolution structural determination techniques, particularly X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM), have provided critical insights into the architecture of Rad proteins and their complexes, revealing how they interact with DNA and other proteins.

X-ray crystallography has been successfully used to determine the crystal structure of the human 9-1-1 complex rcsb.orgnih.gov. These structures revealed a toroidal, closed-ring architecture remarkably similar to the homotrimeric PCNA DNA-binding clamp rcsb.orgnih.gov. The structures explained the unique heterotrimeric arrangement and highlighted significant differences among the three subunits (Rad9, Rad1, and Hus1) in regions involved in binding to the clamp loader and ligand proteins rcsb.orgnih.gov. Local structural variations, including interdomain connecting loops and regions around the central hole, provide unique features to the 9-1-1 complex compared to PCNA nih.gov. Crystal structures have also captured the human 9-1-1 complex bound to peptides from interacting proteins, such as RHINO and Rad17, revealing the specific interaction interfaces nih.govrcsb.orgresearchmap.jp. For example, the crystal structure of human 9-1-1 bound to a human Rad17 peptide showed that the N-terminal region of Rad17 binds to the Rad1 subunit of 9-1-1 via specific interactions nih.govresearchmap.jp.

Cryo-EM has emerged as a powerful technique for visualizing larger protein complexes and their interactions with DNA at near-atomic resolution. Cryo-EM has been instrumental in determining the structure of the human Rad17-RFC clamp loader bound to the human 9-1-1 checkpoint clamp, engaged with a dsDNA-ssDNA junction nih.govelifesciences.orgoup.com. These structures have answered key questions about how Rad17 confers specificity for 9-1-1 over PCNA and how the clamp loader specifically recognizes the recessed 5' DNA end and dictates the orientation of 9-1-1 on the ssDNA nih.govoup.com. Cryo-EM studies of the Saccharomyces cerevisiae Rad24-RFC (the yeast Rad17 homologue) in complex with the 9-1-1 clamp and DNA have revealed the mechanism by which this alternative clamp loader operates, showing how it loads the 9-1-1 clamp onto a 5'-recessed DNA junction, a mechanism distinct from PCNA loading by RFC researchgate.netbiorxiv.orgresearchgate.net. These structures have captured the 9-1-1 ring in both closed and open conformations during the loading process biorxiv.orgresearchgate.net.

Table 10.2.1: Structural Data Highlights for 9-1-1 Complex

Structure (Organism)MethodResolution (Å)Key FindingsPDB ID (if available)
Human 9-1-1 complexX-ray Crystallography2.5 - 2.9Toroidal, PCNA-like ring structure; subunit interaction details. rcsb.orgnih.gov3A1J, 3GGR
Human 9-1-1 + RHINO peptideX-ray Crystallography2.4RHINO binds to the Rad1 subunit. rcsb.org6J8Y
Human 9-1-1 + Rad17 peptideX-ray Crystallography2.1Rad17 N-terminus binds to the Rad1 subunit. nih.govresearchmap.jpNot explicitly listed in snippets, but study reported nih.govresearchmap.jp
Human Rad17-RFC + 9-1-1 + DNACryo-EM~3.2Structure of the clamp loader and clamp on DNA; mechanism of 9-1-1 loading specificity and orientation. nih.govelifesciences.orgoup.comNot explicitly listed in snippets
S. cerevisiae Rad24-RFC + 9-1-1 + DNACryo-EM3.2Mechanism of 9-1-1 loading onto 5'-recessed DNA; closed and open clamp states observed. researchgate.netbiorxiv.orgresearchgate.netNot explicitly listed in snippets

Genetic Screens and Quantitative Cell Biology Techniques for Rad Function

Genetic screens have been fundamental in identifying Rad proteins and elucidating their roles in DNA repair and checkpoint pathways. Early genetic screens in model organisms like Schizosaccharomyces pombe identified radiation-sensitive mutants, leading to the discovery of genes such as rad15, a homologue of Saccharomyces cerevisiae RAD3 and human ERCC2, involved in excision repair oup.comnih.govnih.gov. Gene deletion experiments in S. pombe indicated that rad15 is essential for viability, suggesting roles beyond just DNA repair oup.comnih.gov. Similarly, genetic screens have identified components of the 9-1-1 complex (Rad9, Rad1, Hus1) based on their sensitivity to genotoxic agents and defects in cell cycle checkpoint control mdpi.comnih.gov.

Genome-wide genetic screens have become powerful tools to identify new factors involved in pathways mediated by Rad proteins. For example, robot-assisted genome-wide screens designed to identify proteins acting with polyubiquitylated PCNA in the error-free RAD6 pathway unexpectedly identified the 9-1-1 complex and its loader, Rad24 (S. cerevisiae Rad17 homologue) harvard.edu. Subsequent screens further identified proteins like the exonuclease Exo1 as cooperating factors harvard.edu. These genetic approaches can reveal functional relationships and pathways in an unbiased manner harvard.edu.

Quantitative cell biology techniques complement genetic screens by allowing researchers to visualize and measure the localization, dynamics, and interactions of Rad proteins within living cells. Techniques such as immunofluorescence microscopy are used to observe the recruitment of Rad proteins, like the 9-1-1 complex, to sites of DNA damage harvard.edunih.gov. Quantitative analysis of imaging data can provide insights into the kinetics of recruitment and dissociation, as well as the spatial distribution of these proteins in response to different types of DNA lesions. For instance, studies have shown that the 9-1-1 complex accumulates on chromatin in response to DNA damage, functioning as a DNA damage sensor harvard.edunih.gov. Quantitative analysis of protein levels and post-translational modifications (e.g., phosphorylation) using techniques like quantitative Western blotting or mass spectrometry can correlate these changes with cell cycle progression and checkpoint activation nih.govmdpi.com. Live-cell imaging with fluorescently tagged Rad proteins allows for the study of their dynamic behavior, including diffusion, binding kinetics, and co-localization with other cellular structures or proteins in real-time.

Proteomic and Interactomic Analyses of Rad Protein Complexes

Proteomic and interactomic analyses are essential for identifying the protein partners of Rad proteins, providing a comprehensive view of the complexes they form and the cellular pathways they influence. Techniques such as co-immunoprecipitation followed by mass spectrometry (IP-MS) are widely used to isolate protein complexes containing a specific Rad protein and identify all associated proteins tandfonline.compredictomes.orguniprot.orgoup.comnih.gov.

Studies using IP-MS have revealed numerous interaction partners for the 9-1-1 complex, highlighting its role as a versatile platform in the DNA damage response predictomes.orguniprot.org. The 9-1-1 complex has been shown to associate with the Rad17-RFC complex, its clamp loader pnas.orgpredictomes.orguniprot.org. Beyond loading, the loaded 9-1-1 complex acts as a sliding clamp and platform for various proteins involved in DNA repair pathways, including LP-BER enzymes like POLB, Fen1, and LIG1 predictomes.orguniprot.org. Interactions with nucleases like DNA2 and EXO1 have also been identified, supporting the role of 9-1-1 in stimulating DNA resection oup.comoup.com.

Interactomic studies have also identified proteins that bridge the 9-1-1 complex to other key components of the DNA damage response machinery. For example, RHINO (Rad9, Hus1, Rad1 interacting nuclear orphan) was identified through DNA damage response screens and mass spectrometric analysis as a factor that interacts with the 9-1-1 clamp and TopBP1, a key activator of the ATR kinase tandfonline.compnas.org. These interactions suggest a role for RHINO in bridging the 9-1-1 complex and TopBP1 to facilitate ATR-Chk1 signaling tandfonline.com.

Global proteomic analyses can also provide insights into changes in protein abundance and modification in response to DNA damage or in cells with mutations in Rad genes researchgate.netnih.gov. While not always focused on direct interactions, these studies can reveal compensatory pathways or broader cellular responses influenced by Rad protein function. Databases integrating proteomic data, such as those cataloging protein variations in diseases like cancer, can also provide information on mutations in Rad genes and their potential impact on protein interactions nih.gov. For instance, mutations in the human homologue of S. pombe Rad15 (ERCC2/XPD) are associated with genetic disorders like Xeroderma pigmentosum and Trichothiodystrophy, and proteomic studies can help understand the functional consequences of these mutations researchgate.net.

Table 10.4.1: Selected Interaction Partners of the 9-1-1 Complex

Interacting ProteinRoleDetected by (Example Method)Source(s)
Rad17-RFCClamp loader for 9-1-1Co-immunoprecipitation pnas.orgpredictomes.orguniprot.org
POLBDNA Polymerase Beta (LP-BER)Association studies predictomes.orguniprot.org
Fen1Flap Endonuclease 1 (LP-BER)Association studies predictomes.orguniprot.org
LIG1DNA Ligase I (LP-BER)Association studies uniprot.org
DNA2Nuclease (DNA resection)Biochemical assays, Co-IP oup.comoup.com
EXO1Exonuclease 1 (DNA resection)Biochemical assays, Co-IP harvard.eduoup.comoup.com
TopBP1ATR kinase activatorCo-immunoprecipitation tandfonline.compnas.orgpnas.org
RHINOBridging factor in checkpoint signalingMass Spectrometry, Co-IP rcsb.orgtandfonline.com

Compound Names and Identifiers

Proteins, unlike small molecules, are typically identified by names and accession numbers in protein databases rather than PubChem CIDs. PubChem primarily focuses on chemical substances. While some protein entries may exist or be linked in PubChem, standard CIDs are not the primary identifiers for proteins. The table below lists the key proteins mentioned in this article.

Table: Mentioned Protein Names and Relevant Identifiers

Protein NameOrganismDescriptionUniProt ID (if available)PubChem CID (Not applicable for standard protein ID)
Rad15Schizosaccharomyces pombeDNA helicase, component of TFIIH complexP26659 uniprot.orgN/A
Rad9Human / YeastSubunit of the 9-1-1 complexHuman: Q99638 predictomes.orgN/A
Rad1Human / YeastSubunit of the 9-1-1 complexHuman: O60671 predictomes.orgN/A
Hus1Human / YeastSubunit of the 9-1-1 complexHuman: O60921 uniprot.orgN/A
Rad17HumanSubunit of Rad17-RFC clamp loaderNot explicitly in snippetsN/A
Rad24Saccharomyces cerevisiaeSubunit of Rad24-RFC clamp loader (Rad17 homolog)P48581 uniprot.orgN/A
PCNAHuman / YeastProliferating Cell Nuclear AntigenNot explicitly in snippetsN/A
Rad17-RFCHumanClamp loader complexN/AN/A
Rad24-RFCSaccharomyces cerevisiaeClamp loader complexN/AN/A
POLBHumanDNA Polymerase BetaNot explicitly in snippetsN/A
Fen1HumanFlap Endonuclease 1Not explicitly in snippetsN/A
LIG1HumanDNA Ligase INot explicitly in snippetsN/A
DNA2Human / YeastNucleaseNot explicitly in snippetsN/A
EXO1Human / YeastExonuclease 1Not explicitly in snippetsN/A
TopBP1HumanATR kinase activatorNot explicitly in snippetsN/A
RHINOHuman9-1-1 interacting proteinNot explicitly in snippetsN/A
ERCC2 (XPD)HumanHomologue of S. pombe Rad15, DNA helicaseNot explicitly in snippetsN/A

Future Directions and Unanswered Questions in Rad15 Protein Research

Identification of Novel Roles and Interacting Partners of Rad15 Protein

While the function of Rad15 in NER and basal transcription is recognized, its full spectrum of activities and protein interactions is likely more extensive. A key unanswered question stems from the observation that the rad15 gene is essential for the viability of S. pombe. oup.comnih.gov This essentiality suggests that Rad15 has functions beyond DNA repair, which is typically not essential for cell survival under normal growth conditions, pointing towards a critical role in processes like cell proliferation. oup.comnih.gov

Future research will likely focus on elucidating these non-repair functions. One area of investigation could be a more detailed role in transcription, beyond its structural function in TFIIH. Does Rad15's helicase activity play a regulatory role in the expression of specific gene subsets? Furthermore, its potential involvement in other DNA metabolic pathways, such as replication fork stability or telomere maintenance, remains an open area of inquiry.

The known interaction of Rad15 is within the multi-subunit TFIIH complex. uniprot.org However, the dynamic nature of cellular processes suggests that Rad15 may have other, more transient or context-dependent interacting partners. Identifying this broader "interactome" is a critical next step.

Key Research Questions:

What is the precise molecular basis for the essentiality of the rad15 gene for cell viability?

Does Rad15's helicase activity participate in processes other than NER, such as resolving secondary DNA structures or aiding in replication fork progression?

Beyond the stable components of the TFIIH complex, what other proteins interact with Rad15 to regulate its function in response to specific types of DNA damage or during different phases of the cell cycle?

Development of Advanced Methodologies for Investigating this compound Dynamics

Understanding the precise molecular mechanisms of Rad15 requires moving beyond classical genetic and biochemical assays. The application of advanced biophysical and imaging techniques will be instrumental in dissecting its dynamic action on a single-molecule level.

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology and could provide high-resolution snapshots of the TFIIH complex, with Rad15 embedded, as it engages with damaged DNA. nih.gov Such studies could reveal the conformational changes that drive DNA unwinding and damage recognition.

Furthermore, single-molecule techniques like Förster Resonance Energy Transfer (FRET) and magnetic or optical tweezers can be employed to observe the real-time dynamics of Rad15 helicase activity. These methods would allow researchers to measure the speed and processivity of its unwinding activity and understand how these properties are modulated by ATP hydrolysis and interactions with other proteins. nih.gov

Advanced genetic screening methods, such as CRISPR-based synthetic lethality screens, could be powerful tools to uncover novel genetic interactions with rad15. This would help build a comprehensive network of genes that function in parallel or redundant pathways, providing deeper insight into how the cell copes with the loss or inhibition of Rad15 function.

Future Methodological Approaches:

Cryo-Electron Microscopy (Cryo-EM): To determine the near-atomic structure of the Rad15-containing TFIIH complex in various functional states (e.g., scanning DNA, stalled at a lesion).

Single-Molecule Biophysics: To directly visualize and quantify the helicase dynamics of individual Rad15 proteins.

Proteomics and Mass Spectrometry: To identify post-translational modifications on Rad15 and discover novel interacting partners under different cellular conditions.

CRISPR-based Genetic Screens: To map the complete genetic interaction network of rad15 and identify pathways that buffer its function.

Broader Implications of this compound Research for Fundamental Biological Processes

As a highly conserved protein, the study of Rad15 in the tractable model organism S. pombe has profound implications for understanding fundamental biological processes in humans. oup.com The human homolog of Rad15, ERCC2/XPD, is also a critical component of the TFIIH complex, and mutations in the ERCC2 gene are responsible for several severe genetic disorders, including xeroderma pigmentosum (XP), Cockayne syndrome (CS), and trichothiodystrophy (TTD). nih.govresearchgate.net

These diseases have distinct clinical outcomes, yet arise from mutations in the same gene, a puzzle known as the "XPD paradox." Research on Rad15 can provide a simplified model to dissect how different mutations might specifically impair its function in transcription versus DNA repair. researchgate.net For instance, by creating equivalent mutations in S. pombe rad15, researchers can study their specific effects on protein function and cellular phenotype without the complexity of a human system. researchgate.net This can help explain how some mutations lead to the cancer predisposition of XP (a repair defect) while others cause the developmental defects of TTD (thought to be a transcription defect).

Ultimately, a deeper understanding of Rad15 function—its regulation, its full range of activities, and its network of interactions—will illuminate the core principles of DNA repair and transcription. This knowledge is fundamental to understanding genome maintenance and provides a crucial foundation for deciphering the molecular basis of human diseases linked to TFIIH dysfunction.

Q & A

Q. What is the functional role of Rad15 in DNA repair, and how can its involvement in nucleotide excision repair (NER) be experimentally validated?

Rad15, a homolog of Saccharomyces cerevisiae RAD3 and human ERCC2/XPD, is an ATP-dependent DNA helicase critical for NER. To validate its role:

  • Methodology : Use UV sensitivity assays in Schizosaccharomyces pombe rad15 mutants compared to wild-type strains. Measure survival rates post-UV exposure .
  • Experimental Design : Perform complementation assays by reintroducing wild-type Rad15 into mutant strains to restore UV resistance. Confirm helicase activity via in vitro ATPase or DNA unwinding assays .

Q. Why is Rad15 frequently used as a reference gene in qPCR studies of Rhizophagus irregularis, and how should its suitability be confirmed?

Rad15 is chosen due to its single-copy status and lack of sequence variation in R. irregularis. To confirm suitability:

  • Methodology : Compare Ct values of Rad15 with target genes (e.g., SexM, SexP) using SYBR Green or TaqMan probes. Validate copy number stability via linear regression of Ct values across genomic DNA dilutions .
  • Data Interpretation : Ensure amplification efficiencies between Rad15 and target genes are comparable (e.g., 94% for Rad15 vs. 107% for SexP) to avoid quantification biases .

Q. How can researchers determine whether Rad15 is essential for cellular viability in experimental systems?

Rad15 is essential in S. pombe, as shown by gene deletion experiments. To test this in other species:

  • Methodology : Use CRISPR/Cas9 or homologous recombination to generate knockout strains. Assess viability via tetrad analysis (in fungi) or colony formation assays.
  • Controls : Include conditional promoters (e.g., thiamine-repressible) to bypass lethality during gene disruption .

Advanced Research Questions

Q. What structural domains of Rad15 are critical for its helicase activity, and how can these be mapped experimentally?

Rad15 shares conserved helicase domains with RAD3 and ERCC2/XPD, including ATP-binding and DNA-binding motifs. To map functional domains:

  • Methodology : Perform site-directed mutagenesis on conserved residues (e.g., Walker A/B motifs). Test mutant proteins in in vitro helicase assays and in vivo complementation assays .
  • Bioinformatics Tools : Use homology modeling (e.g., SWISS-MODEL) to predict tertiary structure and identify interaction surfaces .

Q. How can contradictory findings about Rad15 copy number in fungal genomes be resolved?

Discrepancies arise from technical variations (e.g., qPCR efficiency, primer specificity). To resolve:

  • Methodology : Validate copy number using orthogonal methods like digital PCR or Southern blotting. Cross-reference with genome assemblies (e.g., R. irregularis 454 contigs) to confirm single-copy status .
  • Data Analysis : Normalize qPCR data using multiple reference genes (e.g., Ef-tu, 40S-riboprot) to reduce bias .

Q. What experimental approaches can dissect Rad15's dual roles in DNA repair and transcriptional regulation?

Rad15 may balance repair and transcription via interactions with RNA polymerase or chromatin remodelers. To investigate:

  • Methodology : Perform chromatin immunoprecipitation (ChIP-seq) to map Rad15 binding sites under UV-induced stress. Combine with RNA-seq to correlate repair activity with transcriptional changes .
  • Genetic Screens : Identify synthetic lethal interactions between Rad15 and transcription factor mutants .

Q. How do variations in Rad15 homologs across fungal species impact functional studies?

Functional divergence is observed in R. irregularis (single-copy) vs. S. pombe (essential gene). To address:

  • Methodology : Conduct cross-species complementation assays (e.g., express R. irregularis Rad15 in S. pombe rad15 mutants). Test functional conservation via UV survival assays .
  • Phylogenetic Analysis : Build gene trees to identify conserved vs. lineage-specific domains .

Q. What strategies can mitigate biases in Rad15-based qPCR studies when amplification efficiencies differ between target and reference genes?

Efficiency differences (e.g., 94% for Rad15 vs. 107% for SexP) skew quantification. Solutions include:

  • Methodology : Use efficiency-corrected ΔΔCt models or standard curves for absolute quantification. Validate with droplet digital PCR for high precision .
  • Data Normalization : Pair Rad15 with a second reference gene (e.g., 40S-riboprot) to improve robustness .

Q. How can researchers investigate Rad15's interaction with other repair proteins (e.g., ERCC2/XPD) in higher eukaryotes?

To map interaction networks:

  • Methodology : Use yeast two-hybrid screens or co-immunoprecipitation (Co-IP) with tagged Rad15. Validate in vivo relevance via FRET or bimolecular fluorescence complementation (BiFC) .
  • Structural Biology : Resolve Rad15-ERCC2 complexes via cryo-EM to identify interface residues critical for repair .

Q. What experimental designs are optimal for studying Rad15's role in balancing DNA repair fidelity and replication fork progression?

Rad15 may stabilize stalled forks during replication stress. To explore:

  • Methodology : Use DNA fiber assays to measure replication fork speed in Rad15-deficient cells. Combine with pulsed-field gel electrophoresis to assess chromosome fragmentation .
  • Single-Molecule Techniques : Employ optical tweezers to observe Rad15's helicase activity on forked DNA substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.